4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one

Overview

Description

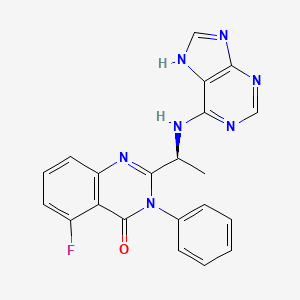

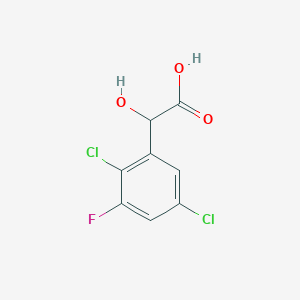

“4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one” is a chemical compound with the molecular formula C17H21NO . Its molecular weight is 255.36 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC©©N©c2ccc(/C=C/C©=O)cc12 .Scientific Research Applications

Acid-Base Properties

4-(1,2,2,4-Tetramethyl-1,2-dihydroquinolin-6-yl)but-3-en-2-one has been studied for its acid-base properties in different states. A study reported changes in absorption and fluorescence spectra of similar dihydroquinolines, including 1,2,2,4-tetramethyl variants, in aqueous solutions across various pH levels. This research determined the pKa values in both the ground and excited states, contributing to the understanding of their chemical behavior in different environments (Lygo, Nekipelova, & Khodot, 2010).

Reactivity and Interaction Studies

The reactivity of carbocations derived from dihydroquinolines, including 6-ethoxy-1,2,2,4-tetramethyl variants, has been explored. Studies focused on their reactions in binary mixtures with methanol and other solvents, providing insights into their reactivity under different chemical conditions (Nekipelova, Lygo, & Kuzmin, 2011).

Anticoagulant Activity

Some derivatives of dihydroquinolines, including the 1,2,2,4-tetramethyl variants, have been synthesized and tested for their anticoagulant activity. This research has implications for the development of new medicinal compounds targeting blood coagulation factors (Potapov et al., 2021).

Sensor Development

Dihydroquinoline derivatives have been utilized in developing sensors. For instance, a study showed how a dihydroquinoline-based merocyanine acted as a sensor for hydrazine hydrate and hydrazine gas, demonstrating the potential of these compounds in environmental and safety applications (Vijay, Nandi, & Samant, 2014).

Photochemical Behavior

The photochemical behavior of 1,2-dihydroquinoline derivatives has been a subject of research, focusing on the photoaddition of various solvents like water and methanol. This has implications for understanding the photostability and reactivity of these compounds under light exposure (Nekipelova et al., 1999).

Fluorescence Studies

Dihydroquinolines, including 1,2,2,4-tetramethyl variants, have been used in fluorescence studies, such as in the development of fluorescent cyanine for detecting Fe3+ ions. This research is significant for developing new materials for sensing and imaging applications (Vijay, Nandi, & Samant, 2016).

Mechanism of Action

Target of Action

It is known that quinoline derivatives, which this compound is a part of, have a wide range of biological activities and are valuable in drug research and development .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Quinoline derivatives are known to have a range of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, oxidative stress can enhance the body’s stress response .

properties

IUPAC Name |

(E)-4-(1,2,2,4-tetramethylquinolin-6-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-12-11-17(3,4)18(5)16-9-8-14(10-15(12)16)7-6-13(2)19/h6-11H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVNNESDOYZBQH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=C1C=C(C=C2)C=CC(=O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)

![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B1409021.png)

![[4-(2-Methoxyethoxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1409023.png)

![2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid](/img/structure/B1409030.png)